3-(4-bromophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(4-bromophenyl)-6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of brominated phenyl derivatives and ethoxy-substituted phenyl compounds, followed by cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups into the phenyl ring.
Scientific Research Applications
3-(4-bromophenyl)-6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- 6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-(4-bromophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
3-(4-bromophenyl)-6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of both bromophenyl and ethoxyphenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H16BrN3O3 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H16BrN3O3/c1-2-28-17-6-4-3-5-14(17)16-11-15(21(26)27)18-19(24-25-20(18)23-16)12-7-9-13(22)10-8-12/h3-11H,2H2,1H3,(H,26,27)(H,23,24,25) |
InChI Key |
XAIWDOUVOHWHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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